molecular formula C14H27NO B14712083 3-(cyclohexylmethyl)-N-ethylpentanamide CAS No. 6636-16-4

3-(cyclohexylmethyl)-N-ethylpentanamide

Cat. No.: B14712083
CAS No.: 6636-16-4
M. Wt: 225.37 g/mol
InChI Key: MJHGVNNUTGVGHM-UHFFFAOYSA-N
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Description

3-(cyclohexylmethyl)-N-ethylpentanamide is an organic compound that belongs to the class of amides It is characterized by a cyclohexylmethyl group attached to the nitrogen atom of an ethylpentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylmethyl)-N-ethylpentanamide typically involves the reaction of cyclohexylmethylamine with ethylpentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylmethyl)-N-ethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(cyclohexylmethyl)-N-ethylpentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(cyclohexylmethyl)-N-ethylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: A precursor in the synthesis of 3-(cyclohexylmethyl)-N-ethylpentanamide.

    N-ethylpentanamide: A simpler amide without the cyclohexylmethyl group.

    Cyclohexylmethyl ketone: A related compound with a ketone functional group instead of an amide.

Uniqueness

This compound is unique due to the presence of both a cyclohexylmethyl group and an ethylpentanamide chain. This combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.

Properties

CAS No.

6636-16-4

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

3-(cyclohexylmethyl)-N-ethylpentanamide

InChI

InChI=1S/C14H27NO/c1-3-12(11-14(16)15-4-2)10-13-8-6-5-7-9-13/h12-13H,3-11H2,1-2H3,(H,15,16)

InChI Key

MJHGVNNUTGVGHM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCCC1)CC(=O)NCC

Origin of Product

United States

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